1-[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one
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Overview
Description
1-[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure, which includes a pyridine ring, a thieno ring, and a trifluoromethyl group, makes it of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one typically involves multiple steps. One common synthetic route starts with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino group, the pyridine ring, and the trifluoromethyl group. The final step involves the addition of the dimethylpropan-1-one moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
1-[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the pyridine ring.
Addition: The trifluoromethyl group can participate in addition reactions under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
1-[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit a particular enzyme, leading to therapeutic effects .
Comparison with Similar Compounds
1-[3-amino-6-(pyridin-3-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one can be compared with other heterocyclic compounds such as:
1-(3-amino-4-(4-(tert-butyl)phenyl)-6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: This compound has a similar core structure but different substituents, leading to different chemical and biological properties.
3-amino-6-thiophen-2-yl-thieno[2,3-b]pyridine-2-carbonitrile: This compound shares the thieno[2,3-b]pyridine core but has different functional groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
1-[3-amino-6-pyridin-3-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3OS/c1-17(2,3)15(25)14-13(22)12-10(18(19,20)21)7-11(24-16(12)26-14)9-5-4-6-23-8-9/h4-8H,22H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVPCYWPEJPUOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CN=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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